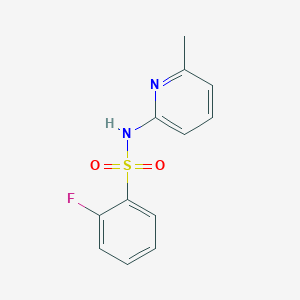

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-9-5-4-8-12(14-9)15-18(16,17)11-7-3-2-6-10(11)13/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRYMOBGMZPONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical research and development. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing further studies. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and an overview of a potential signaling pathway associated with structurally similar compounds.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, predicted values from computational models provide valuable initial estimates. These are summarized in the table below.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₂H₁₁FN₂O₂S | ChemicalBook[1] |

| Molecular Weight | 266.29 g/mol | ChemicalBook[1] |

| CAS Number | 1136813-84-7 | ChemicalBook[1] |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 68.5 Ų | PubChem |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of sulfonamides.

Melting Point Determination

Methodology:

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased.

-

Observation: The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Solubility Determination

Methodology: Shake-Flask Method

-

Solvent Systems: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, DMSO).

-

Procedure: An excess amount of the compound is added to a known volume of each solvent in a sealed container. The containers are then agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

-

Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Procedure: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container. The mixture is agitated until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet fully elucidated, a structurally similar compound, 5-fluoro-2-methyl-N-(2-methylpyridin-4-yl)benzenesulfonamide, has been identified as an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). The ROCK2 signaling pathway is a critical regulator of various cellular processes.

The RhoA/ROCK2 signaling pathway is instrumental in regulating the actin cytoskeleton, cell motility, and cell division.[2] Dysregulation of this pathway is implicated in various diseases, including cancer.[2] ROCK2 activation by RhoA leads to the phosphorylation of downstream substrates, influencing cellular processes like contraction, adhesion, and motility. Inhibition of ROCK2 can lead to effects such as the relaxation of smooth muscles and reduced inflammatory responses.

Below is a diagram illustrating a simplified overview of the ROCK2 signaling pathway.

Conclusion

This technical guide provides an initial overview of the physicochemical properties of this compound based on predicted data. The detailed experimental protocols offer a framework for the empirical determination of these crucial parameters. Furthermore, the potential involvement of this compound in the ROCK2 signaling pathway, based on the activity of a structurally related molecule, suggests a promising avenue for future biological and pharmacological investigations. These foundational data and methodologies are essential for advancing the research and development of this and similar chemical entities.

References

Unraveling the Molecular Path of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide: A Technical Guide

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. Due to the limited publicly available data on this specific compound, this document also explores the activities of structurally similar molecules to provide a potential framework for future investigation. This guide adheres to a rigorous scientific standard, presenting available data, outlining potential experimental approaches, and visualizing hypothetical pathways based on related compounds.

Introduction

This compound is a small molecule with a chemical structure that suggests potential biological activity. Its core features, a benzenesulfonamide group linked to a substituted pyridine ring, are present in a variety of pharmacologically active compounds. Understanding the precise mechanism of action is crucial for its potential development as a therapeutic agent. This document aims to synthesize the current, albeit limited, understanding of this compound and to propose a rational path forward for its investigation.

Current State of Knowledge on this compound

As of the latest literature review, there is a notable absence of specific studies detailing the mechanism of action, biological targets, or signaling pathways for this compound. Searches of chemical and biological databases primarily identify it as a commercially available chemical entity without associated bioactivity data.

Inferences from Structurally Related Compounds

In the absence of direct data, examining the mechanism of action of structurally analogous compounds can provide valuable, albeit preliminary, insights. It is critical to note that minor structural modifications can lead to significant changes in biological activity; therefore, the following are presented as hypotheses for initial investigation.

Kinase Inhibition

A recurring theme among molecules containing both benzenesulfonamide and pyridinyl moieties is the inhibition of protein kinases. For instance, a series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles have been identified as inhibitors of the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5).[1] These compounds demonstrated significant inhibitory activity in cell-based luciferase reporter assays.[1]

-

Hypothesized Signaling Pathway:

If this compound acts as a kinase inhibitor, it could potentially interfere with phosphorylation cascades that are critical for cell signaling. A generalized hypothetical pathway is depicted below.

Figure 1: Hypothetical Kinase Inhibition Pathway.

Modulation of Ion Channels or G-Protein Coupled Receptors

Other benzenesulfonamide derivatives have been shown to interact with different classes of targets. For example, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is an activator of phospholipase C, which in turn modulates calcium influx. This suggests that this compound could potentially influence signaling pathways dependent on second messengers like calcium.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Broad-Spectrum Target Screening

-

Objective: To identify the primary biological target(s) of the compound.

-

Methodology:

-

Utilize a commercial kinase inhibitor profiling service (e.g., a panel of several hundred kinases) to assess the compound's activity against a wide range of kinases.

-

Perform a broad ligand-binding screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

-

Data from these screens will provide initial "hits" that can be further validated.

-

In Vitro Target Validation

-

Objective: To confirm and quantify the interaction between the compound and putative targets identified in the initial screen.

-

Methodology:

-

Biochemical Assays: For identified kinase targets, perform in vitro kinase assays to determine the IC50 value. This involves incubating the purified kinase, a substrate, and ATP with varying concentrations of the compound and measuring the resulting phosphorylation.

-

Binding Assays: Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to its target protein.

-

Cellular Assays

-

Objective: To determine the effect of the compound on cellular signaling pathways.

-

Methodology:

-

Western Blotting: Treat relevant cell lines with the compound and analyze the phosphorylation status of downstream signaling proteins of the identified target.

-

Reporter Gene Assays: Use cell lines containing a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest.[1]

-

Calcium Imaging: If the compound is suspected to modulate calcium channels, use fluorescent calcium indicators to measure changes in intracellular calcium concentration upon compound treatment.

-

-

Illustrative Experimental Workflow:

Figure 2: Proposed Experimental Workflow.

Quantitative Data from Related Compounds

While no quantitative data exists for the title compound, the following table summarizes data from a structurally related series of ALK5 inhibitors to provide a reference for expected potency if it shares a similar mechanism.

| Compound | Target | Assay Type | Activity | Reference |

| 4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide | ALK5 | Luciferase Reporter Assay | >90% inhibition at 0.5 µM | [1] |

| 4-[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide | ALK5 | Luciferase Reporter Assay | >90% inhibition at 0.5 µM | [1] |

| 4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide | p38α | MAP Kinase Activity Assay | 11% inhibition at 10 µM | [1] |

| 4-[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide | p38α | MAP Kinase Activity Assay | 8% inhibition at 10 µM | [1] |

Conclusion and Future Directions

This compound represents a molecule of potential interest for which the mechanism of action remains to be elucidated. Based on the chemical scaffolds present in its structure, investigation into its potential as a kinase inhibitor, particularly targeting pathways like TGF-β, is a rational starting point. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically uncover its biological function. Future work should focus on broad-spectrum screening followed by rigorous in vitro and cellular validation to establish its molecular target and downstream effects. Such studies will be instrumental in determining the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide (CAS 1136813-84-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide (CAS 1136813-84-7) is limited in publicly available literature. This guide has been constructed by leveraging established synthetic methodologies for analogous N-pyridylbenzenesulfonamides and by inferring potential biological activities and physicochemical properties from structurally related compounds. All experimental protocols and quantitative data should be considered illustrative and require experimental validation.

Core Compound Information

This compound is a sulfonamide derivative incorporating a fluorinated benzene ring and a methyl-substituted pyridine moiety. The sulfonamide linkage is a well-established pharmacophore, and the presence of fluorine and a substituted pyridine ring suggests potential for nuanced biological activity and tailored physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁FN₂O₂S |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 1136813-84-7 |

| Predicted LogP | 2.5 - 3.5 |

| Predicted pKa (Amide N-H) | 8.0 - 9.0 |

| Predicted Aqueous Solubility | Low |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 4 |

Note: Predicted values are generated based on computational models and require experimental verification.

Synthetic Methodology

The synthesis of this compound can be achieved through the reaction of 2-amino-6-methylpyridine with 2-fluorobenzenesulfonyl chloride. This is a standard method for the formation of N-aryl sulfonamides.

General Synthetic Scheme

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Illustrative)

Materials:

-

2-Amino-6-methylpyridine (1.0 eq)

-

2-Fluorobenzenesulfonyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2.0 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM, add anhydrous pyridine (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point (MP): To assess the purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Synthesis Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification.

Potential Biological Activities and Applications (Inferred from Analogs)

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. Based on the structural features of this compound, potential areas of research and application include:

Antimicrobial Activity

Many sulfonamide-containing compounds are known for their antibacterial properties. The target compound could be investigated for its efficacy against various bacterial strains.

| Analogous Compound Class | Reported Activity | Example MIC/IC₅₀ |

| N-pyridylbenzenesulfonamides | Antibacterial | MIC: 1-100 µg/mL |

| Fluorinated sulfonamides | Antifungal | IC₅₀: 5-50 µM |

Anticancer Activity

The sulfonamide moiety is present in several anticancer drugs. It can act as a hinge-binding motif in kinase inhibitors or inhibit carbonic anhydrases, which are often overexpressed in tumors.

| Analogous Compound Class | Reported Activity | Example IC₅₀ |

| N-arylbenzenesulfonamides | Kinase Inhibition (e.g., EGFR, VEGFR) | IC₅₀: 0.1-10 µM |

| Benzenesulfonamides | Carbonic Anhydrase IX/XII Inhibition | IC₅₀: 10-500 nM |

Anti-inflammatory Activity

Certain sulfonamides are known to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

| Analogous Compound Class | Reported Activity | Example IC₅₀ |

| Substituted benzenesulfonamides | COX-2 Inhibition | IC₅₀: 0.5-20 µM |

Hypothetical Signaling Pathway Involvement

Based on the activities of analogous compounds, this compound could potentially inhibit a signaling pathway involved in cell proliferation, such as a receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway by the title compound.

Summary and Future Directions

This compound is a compound with significant potential for biological investigation, given its structural similarity to known bioactive molecules. The synthetic route is straightforward and based on well-established chemical transformations.

Future research should focus on:

-

Synthesis and Characterization: Performing the synthesis and thoroughly characterizing the compound to confirm its structure and purity.

-

Biological Screening: Conducting a broad biological screening to identify its primary activities, including antimicrobial, anticancer, and anti-inflammatory assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the fluoro and methyl substituents to the observed biological activity.

-

Mechanism of Action Studies: For any confirmed biological activity, elucidating the specific molecular target and mechanism of action.

This technical guide provides a foundational framework for initiating research on this compound. The provided protocols and data, while based on analogous systems, offer a robust starting point for any scientist or research group interested in exploring the potential of this novel chemical entity.

The Discovery and Development of Benzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the initial discovery of their antibacterial properties to their contemporary applications in managing diverse conditions such as cancer, inflammation, glaucoma, and epilepsy, benzenesulfonamide derivatives have demonstrated remarkable therapeutic versatility. This technical guide provides an in-depth exploration of the discovery, development, and mechanisms of action of this important class of compounds. It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and a clear visualization of the key signaling pathways modulated by these derivatives.

Historical Perspective: From Dyes to Drugs

The journey of sulfonamides in medicine began serendipitously in the 1930s at the laboratories of Bayer AG.[1] Initially investigated for their properties as coal-tar dyes, a red azo dye named Prontosil was observed by Gerhard Domagk to possess remarkable antibacterial activity in mice.[2][3] This discovery, which earned Domagk the Nobel Prize in Medicine in 1939, marked the dawn of the antibiotic era.[3] Subsequent research revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide.[4] This pivotal finding unleashed a "sulfa craze," leading to the synthesis of numerous sulfanilamide derivatives and cementing the place of sulfonamides as the first broadly effective systemic antibacterial agents.[1][2] Over the decades, the therapeutic applications of the benzenesulfonamide core have expanded significantly beyond antimicrobial chemotherapy, leading to the development of diuretics, hypoglycemic agents, anticonvulsants, and targeted cancer therapies.[1][5]

Synthesis of Benzenesulfonamide Derivatives

The synthetic accessibility of the benzenesulfonamide scaffold has been a major driver of its widespread use in drug discovery. The modular nature of its synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

General Synthetic Protocol: Reaction of Benzenesulfonyl Chlorides with Amines

A prevalent and classical method for the synthesis of benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.

Experimental Protocol:

-

Step 1: Preparation of the Amine Solution: Dissolve the desired primary or secondary amine (1 equivalent) in a suitable solvent, such as dichloromethane or pyridine.

-

Step 2: Addition of Base: In a separate flask, dissolve the substituted benzenesulfonyl chloride (1 equivalent) in the same solvent. To this solution, add a base, such as triethylamine (1 equivalent) or pyridine, under an inert atmosphere and cool in an ice bath.

-

Step 3: Reaction: Slowly add the amine solution dropwise to the stirred solution of benzenesulfonyl chloride and base at 0°C.

-

Step 4: Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO3) and brine.

-

Step 5: Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired benzenesulfonamide derivative.

A generalized workflow for the synthesis of benzenesulfonamide derivatives.

General synthesis of benzenesulfonamide derivatives.

Therapeutic Applications and Mechanisms of Action

Antibacterial Agents

The primary mechanism of action of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6][7] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and some amino acids.[7] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to bacteriostasis.[6][7] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[7]

Inhibition of bacterial folic acid synthesis by sulfonamides.

Mechanism of antibacterial action of benzenesulfonamides.

Carbonic Anhydrase Inhibitors

A significant class of non-antibacterial benzenesulfonamides are the carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption. Benzenesulfonamide-based CAIs, such as acetazolamide and dorzolamide, are used in the treatment of glaucoma, epilepsy, and altitude sickness. Their mechanism of action involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide | 250 | 12 | 25.8 | 5.7 | [8] |

| 4c | - | - | 8.5 | - | [9] |

| 5b | - | - | - | - | [9] |

| 15 | - | 3.3 | 6.1 | - | [9] |

| 17e-h (range) | 428-638 | 95-164 | 25-52 | 31-80 | [3] |

Note: '-' indicates data not available in the cited source. hCA refers to human carbonic anhydrase.

Anticancer Agents

The anticancer properties of benzenesulfonamide derivatives are multifaceted and involve the modulation of several key signaling pathways.

Certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. These isoforms contribute to the acidic tumor microenvironment, which promotes cancer cell survival and invasion. Selective inhibition of CA IX and XII by benzenesulfonamide derivatives is a promising strategy for cancer therapy.

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| BS1 | K562 | 0.172 | [2] |

| BS4 | K562 | 0.173 | [2] |

| 4e | MDA-MB-231 | 3.58 | [10] |

| 4e | MCF-7 | 4.58 | [10] |

| 17e-h (range) | HEPG-2 | 3.44-15.03 | [3] |

| 17e-h (range) | MCF-7 (hypoxic) | 1.39-6.05 | [3] |

| 17e-h (range) | MDA-MB-231 (hypoxic) | 0.76-16.3 | [3] |

Several benzenesulfonamide derivatives have been shown to induce programmed cell death in cancer cells through the activation of apoptosis and autophagy. The induction of apoptosis often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and the activation of a cascade of caspases (e.g., caspase-3, -7, and -9), ultimately resulting in the cleavage of poly (ADP-ribose) polymerase (PARP) and cell death.[11][12] Concurrently, some derivatives can induce autophagy, characterized by the enhanced expression of LC3 and decreased levels of p62.[11] The interplay between apoptosis and autophagy in response to treatment with benzenesulfonamide derivatives is complex and can be cell-type and compound-specific.

Crosstalk between apoptosis and autophagy induced by benzenesulfonamides.

Apoptosis and autophagy crosstalk induced by benzenesulfonamide derivatives.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation. Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases. Certain benzenesulfonamide derivatives have been developed as inhibitors of this pathway, targeting the phosphorylation of STAT proteins, particularly STAT3, which is persistently activated in many cancers.

Inhibition of the JAK/STAT signaling pathway by benzenesulfonamides.

Mechanism of JAK/STAT pathway inhibition by benzenesulfonamide derivatives.

Anti-inflammatory Agents

The anti-inflammatory properties of certain benzenesulfonamide derivatives, such as celecoxib, are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Table 3: In Vitro COX-2 Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| Celecoxib | 0.05 | >384 | [2][8] |

| 6b | 0.04 | 329 | [8] |

| 6j | 0.04 | 312 | [8] |

| 8a | 0.1 | >1000 | [2] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test benzenesulfonamide derivative or a standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.[6][12]

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6][12]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan-only control group.

Western Blot Analysis for Apoptosis and Autophagy Markers

Protocol:

-

Cell Lysis: Treat cells with the benzenesulfonamide derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, LC3B, p62) overnight at 4°C.[3][10]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Pharmacokinetic Properties

The pharmacokinetic profiles of benzenesulfonamide derivatives are highly dependent on their specific chemical structures. Celecoxib, a well-studied example, is extensively metabolized in rats, primarily through oxidation of the methyl group.[8]

Table 4: In Vivo Pharmacokinetic Parameters of Celecoxib in Rats (5 mg/kg oral dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | Not specified | [4][13] |

| Tmax (h) | ~1-3 | [8] |

| t1/2 (h) | 2.8 ± 0.7 | [4][13] |

| Bioavailability (%) | 59 | [4][13] |

Conclusion

The benzenesulfonamide scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a diverse range of therapeutic agents. From their historical role as the first systemic antibacterials to their current applications in oncology, inflammation, and beyond, these compounds continue to be of significant interest to the scientific and medical communities. The synthetic tractability of the benzenesulfonamide core, coupled with its ability to interact with a variety of biological targets, ensures that it will remain a privileged structure in medicinal chemistry for the foreseeable future. This technical guide has provided a comprehensive overview of the key aspects of benzenesulfonamide derivative development, from their synthesis and biological evaluation to their mechanisms of action, and is intended to be a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. | Semantic Scholar [semanticscholar.org]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

Preliminary Screening of Novel Benzenesulfonamide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The preliminary screening of novel benzenesulfonamide derivatives is a critical step in the drug discovery pipeline, aimed at identifying promising lead compounds for further development. This guide provides a comprehensive overview of the core methodologies, data interpretation, and mechanistic investigation involved in this initial evaluation phase.

Data Presentation: Quantitative Analysis of Biological Activity

A systematic quantitative assessment is fundamental to the preliminary screening process. The data, primarily in the form of half-maximal inhibitory concentrations (IC50) and cytotoxic concentrations (CC50), allows for a direct comparison of the potency and selectivity of the synthesized compounds.

Table 1: In Vitro Anticancer Activity of Novel Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| 8b | HeLa | 7.2 ± 1.12 | Doxorubicin | Not Specified | [4][5] |

| 8b | MDA-MB-231 | 4.62 ± 0.13 | Doxorubicin | Not Specified | [4][5] |

| 8b | MCF-7 | 7.13 ± 0.13 | Doxorubicin | Not Specified | [4][5] |

| 8a | Various | 10.91 - 19.22 | Cisplatin | Not Specified | [4] |

| 6 | HCT-116 | 5.58 | Doxorubicin | 0.52 | [6] |

| 15 | HCT-116 | 4.3 | Doxorubicin | 0.52 | [6] |

| 23 | IGR39 | 27.8 ± 2.8 | Not Specified | Not Specified | [7] |

| 23 | MDA-MB-231 | 20.5 ± 3.6 | Not Specified | Not Specified | [7] |

| 11l | HIV-1 NL4-3 | EC50: <0.031 | PF-74 | EC50: 0.18 | [8] |

Table 2: Cytotoxicity of Novel Benzenesulfonamide Derivatives Against Normal Cell Lines

| Compound ID | Normal Cell Line | CC50 / IC50 (µM) | Citation |

| 3a | WI-38 | 86.26 ± 0.25 | [6] |

| 6 | WI-38 | 86.52 ± 0.35 | [6] |

| 15 | WI-38 | 69.68 ± 0.25 | [6] |

| 1, 2, 3 | Wi-38 | 362.78, 327.88, 148.13 | [9] |

| 11l | TZM-bl | >100 | [8] |

Table 3: Enzyme Inhibitory Activity of Novel Benzenesulfonamide Derivatives

| Compound ID | Target Enzyme | IC50 / Ki (nM) | Citation |

| 4e | CA IX | 10.93 | [10] |

| 4g | CA IX | 25.06 | [10] |

| 4h | CA IX | 11.53 | [10] |

| 15 | hCA XII | Ki: 6.8 | [11] |

| 3a | VEGFR-2 | 0.11 | [6] |

| 6 | VEGFR-2 | 0.15 | [6] |

| 15 | VEGFR-2 | 0.09 | [6] |

Experimental Protocols: Core Methodologies

Detailed and reproducible experimental protocols are essential for generating reliable and comparable data. The following sections outline the standard procedures for key in vitro assays used in the preliminary screening of benzenesulfonamide compounds.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the effect of a compound on cell viability and are a primary indicator of potential anticancer activity.[12][13][14]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [15]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide compounds (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

b) Sulforhodamine B (SRB) Assay

-

Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions, providing a measure of total protein mass, which is proportional to the cell number.

-

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

-

Enzyme Inhibition Assays

Many benzenesulfonamide derivatives exert their biological effects by inhibiting specific enzymes.[10][16]

a) Carbonic Anhydrase (CA) Inhibition Assay [17][18]

-

Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction rate is determined using a stopped-flow instrument that monitors the change in pH.

-

Procedure:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red), the purified CA isoenzyme, and the test compound at various concentrations. Prepare a separate solution of CO2-saturated water.

-

Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO2 solution in the stopped-flow instrument.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 or Ki value by fitting the data to appropriate enzyme inhibition models.

-

b) Cyclooxygenase (COX) Inhibition Assay [19][20][21]

-

Principle: The activity of COX-1 and COX-2 can be measured using various methods, including monitoring oxygen consumption or detecting the production of prostaglandins. A common method is the colorimetric COX inhibitor screening assay.

-

Procedure (Colorimetric Assay):

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, the COX-1 or COX-2 enzyme, and the test compound.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Peroxidase Reaction: The peroxidase activity of COX converts a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) into a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

-

Visualization of Key Concepts

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes and experimental designs involved in the preliminary screening of benzenesulfonamide compounds.

Signaling Pathways Targeted by Benzenesulfonamide Derivatives

Benzenesulfonamides have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by benzenesulfonamides.

Caption: Wnt/β-catenin signaling pathway and its potential inhibition.

Experimental Workflow for Preliminary Screening

The process of preliminary screening follows a logical progression from initial high-throughput assays to more specific mechanistic studies.

Caption: General experimental workflow for preliminary drug screening.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 11. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility Profile of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Affiliation: Google Research

Abstract

This technical guide addresses the solubility profile of the compound 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide (CAS No. 1136813-84-7).[1] Despite a comprehensive literature search, specific quantitative solubility data for this compound in various solvents, at different temperatures, or across a range of pH values is not publicly available. Similarly, detailed experimental protocols for its solubility determination and specific signaling pathways it may modulate have not been documented in the reviewed scientific literature.

This guide, therefore, provides a broader overview of the solubility characteristics of sulfonamides as a chemical class, outlines a general experimental protocol for solubility determination applicable to such compounds, and discusses the potential biological activities of benzenesulfonamide derivatives based on available research on related molecules.

Introduction to this compound

This compound is a sulfonamide derivative with the molecular formula C12H11FN2O2S.[1] While specific applications and biological activities are not well-documented, its structure suggests potential relevance in medicinal chemistry, as sulfonamides are a well-known class of compounds with a wide range of biological activities. The solubility of such a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore of significant interest to researchers in drug development.

General Solubility Profile of Sulfonamides

Quantitative solubility data for this compound is not available in the public domain. However, the solubility of sulfonamides as a class is influenced by several factors, including their crystalline structure, the nature of the solvent, temperature, and the pH of the medium.

The "extended Hildebrand solubility approach" is a theoretical model that has been used to estimate the solubility of sulfonamides in various solvent systems.[2] For instance, the solubility of sulfisomidine in a dioxane-water binary solvent system exhibits a bell-shaped profile, with the maximum solubility occurring at a specific solvent composition.[2] The solubility of other sulfonamides, such as sulfadiazine, sulfisomidine, sulfathiazole, and sulfamethoxazole, has been determined in mixtures of dimethylacetamide, glycerol, and water.[2]

Generally, the aqueous solubility of sulfonamides can be low. For example, the solubility of sulfapyridine in water at 37°C is reported to be 49.5 mg/100 cm³.[3] The solubility of sulfonamides is also pH-dependent due to the presence of an acidic sulfonamide group and, in many cases, a basic amino group.

Table 1: General Solubility Characteristics of Related Sulfonamides

| Compound | Solvent(s) | Reported Solubility | Reference |

| Sulfapyridine | Water (37°C) | 49.5 mg/100 cm³ | [3] |

| 2-Methylbenzenesulfonamide | Water (25°C) | 1.62 x 10³ mg/L | [4] |

| Sulfamethoxazole | Water, Methanol, Ethanol, 1-Propanol, Acetone, Chloroform | Data available at 15, 25, 37, and 45 °C | [5] |

| Sulfisoxazole | Water, Methanol, Ethanol, 1-Propanol, Acetone, Chloroform | Data available at 15, 25, 37, and 45 °C | [5] |

| Sulphasalazine | Water, Methanol, Ethanol, 1-Propanol, Acetone, Chloroform | Data available at 15, 25, 37, and 45 °C | [5] |

Note: This table presents data for related sulfonamide compounds to provide a general context, as specific data for this compound is unavailable.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, a general and widely accepted method for determining the solubility of a solid compound is the shake-flask method. This method involves equilibrating an excess amount of the solid compound in a solvent for a defined period and then measuring the concentration of the dissolved compound in the supernatant.

A Generic Shake-Flask Solubility Determination Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the test compound to a series of vials containing the desired solvent (e.g., water, phosphate buffer at different pH values, organic solvents).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspensions to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Interpretation:

-

Calculate the solubility of the compound in the specific solvent at the given temperature based on the measured concentration and the dilution factor.

-

Below is a Graphviz diagram illustrating the general workflow for this experimental protocol.

References

- 1. This compound | 1136813-84-7 [amp.chemicalbook.com]

- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structural Elucidation of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel sulfonamide derivatives.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and consistency of pharmaceutical development. This compound is a sulfonamide derivative of interest, and this guide details the necessary steps for its unambiguous structural confirmation.

Proposed Synthesis

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 2-amino-6-methylpyridine and 2-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a solvent and an acid scavenger.

A plausible synthetic route involves dissolving 2-amino-6-methylpyridine in pyridine, cooling the mixture in an ice bath, and then adding 2-fluorobenzenesulfonyl chloride dropwise.[1] The reaction mixture is stirred for a period, and upon completion, the product is isolated by pouring the mixture into an acidic aqueous solution to precipitate the sulfonamide.[1] The crude product can then be purified by recrystallization.

Structural Elucidation Methodologies

A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.0 | Multiplet | 7H | Aromatic Protons (Benzenoid and Pyridyl) |

| ~ 10.0 | Singlet (broad) | 1H | N-H (Sulfonamide) |

| ~ 2.5 | Singlet | 3H | -CH₃ (Pyridyl) |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 150 | C-F (Aromatic) |

| ~ 158 | C-N (Pyridyl, C6) |

| ~ 150 | C-N (Pyridyl, C2) |

| ~ 140 - 110 | Aromatic Carbons |

| ~ 24 | -CH₃ (Pyridyl) |

Predicted ¹⁹F NMR Data:

A single resonance is expected for the fluorine atom on the benzenesulfonyl group. The chemical shift will be dependent on the solvent and reference standard used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data:

| Technique | Predicted m/z | Assignment |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | Molecular Ion Peak |

| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass | Elemental Composition Confirmation |

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the crystal packing.[2] In related sulfonamide structures, the sulfonamide group geometry is relatively consistent, and intermolecular hydrogen bonds involving the sulfonamide N-H and sulfonyl oxygens are common.[1][2]

Experimental Protocols

General Synthesis Protocol

-

Dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 2-fluorobenzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing 6 M HCl and ice.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).[3] Acquire data in both positive and negative ion modes to observe the molecular ion and any characteristic fragments.

-

Data Analysis: Determine the molecular weight from the mass of the molecular ion. For HRMS, compare the measured exact mass to the calculated value to confirm the elemental composition.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[2]

Visualizations

References

- 1. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantitative determination of 2-fluoro-2-oxo-phenylcyclohexylethylamine, methylenedioxymethamphetamine and ketamine in postmortem blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. As there is no publicly available experimental spectroscopic data for this specific compound, this document presents predicted values and characteristic ranges derived from the analysis of structurally analogous compounds and fundamental spectroscopic principles. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to guide experimental design and data interpretation.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar chemical structures, including 2-fluorobenzenes, N-pyridylbenzenesulfonamides, and 2-amino-6-methylpyridine derivatives.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the 2-fluorophenyl and 6-methyl-2-pyridyl rings, as well as a signal for the sulfonamide proton. The fluorine atom will cause coupling with adjacent protons on its ring. The chemical shift of the N-H proton can be broad and may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | m | 1H | Aromatic H (position 6 of fluorophenyl ring) |

| ~ 7.6 - 7.4 | m | 2H | Aromatic H (positions 4, 5 of fluorophenyl ring) |

| ~ 7.2 - 7.0 | t | 1H | Aromatic H (position 3 of fluorophenyl ring) |

| ~ 7.7 - 7.5 | t | 1H | Aromatic H (position 4 of pyridyl ring) |

| ~ 7.0 - 6.8 | d | 1H | Aromatic H (position 3 of pyridyl ring) |

| ~ 6.8 - 6.6 | d | 1H | Aromatic H (position 5 of pyridyl ring) |

| ~ 9.5 - 8.5 | br s | 1H | N-H (sulfonamide) |

| ~ 2.5 | s | 3H | -CH₃ (pyridyl) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 157 (d, ¹JCF ≈ 250 Hz) | C-F (aromatic) |

| ~ 158 - 156 | C-N (pyridyl, position 2) |

| ~ 150 - 148 | C-N (pyridyl, position 6) |

| ~ 140 - 138 | C-S (aromatic) |

| ~ 140 - 138 | C-H (pyridyl, position 4) |

| ~ 135 - 133 | C-H (aromatic) |

| ~ 130 - 128 | C-H (aromatic) |

| ~ 125 - 123 | C-H (aromatic) |

| ~ 118 - 116 (d, ²JCF ≈ 20 Hz) | C-H (aromatic, ortho to F) |

| ~ 115 - 113 | C-H (pyridyl) |

| ~ 112 - 110 | C-H (pyridyl) |

| ~ 24 - 22 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonamide and other functional groups present in the molecule.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration |

| 3350 - 3250 | N-H Stretch (sulfonamide) |

| 1600 - 1450 | C=C Aromatic Ring Stretch |

| 1350 - 1310 | SO₂ Asymmetric Stretch[6] |

| 1170 - 1140 | SO₂ Symmetric Stretch[6] |

| 1270 - 1100 | C-F Stretch |

| 920 - 890 | S-N Stretch[6] |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the protonated molecular ion [M+H]⁺ as a prominent peak. Fragmentation patterns of sulfonamides often involve the cleavage of the S-N bond and the elimination of sulfur dioxide (SO₂).[7]

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| ~ 280.06 | [M+H]⁺ (Protonated Molecular Ion) |

| ~ 216.06 | [M+H - SO₂]⁺ |

| ~ 159.04 | [C₆H₄FO₂S]⁺ |

| ~ 107.07 | [C₆H₇N₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of novel organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[8]

-

Instrument Setup : Insert the sample into the NMR spectrometer.[8] The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[8] Perform shimming to optimize the homogeneity of the magnetic field and then tune the probe to the desired nucleus (¹H or ¹³C).[8][9]

-

Data Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[8] For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10]

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.[11] This accounts for atmospheric and instrument-related absorptions.[12]

-

Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[11] Apply pressure with the anvil to ensure good contact.

-

Data Acquisition : Collect the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[11]

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the analysis.

Mass Spectrometry (MS)

This protocol is a general guideline for analysis using an LC-MS system with an electrospray ionization (ESI) source.

-

Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with reverse-phase liquid chromatography, such as methanol or acetonitrile.[13] The solution must be free of any particulate matter.[13]

-

LC-MS System Setup : The sample is injected into a liquid chromatography system (e.g., HPLC or UHPLC) and separated on a C18 column.[14] The eluent is directed into the ESI source of the mass spectrometer.

-

Data Acquisition : The mass spectrometer is typically operated in positive ion mode for sulfonamides.[15] A full scan (MS1) is acquired to identify the protonated molecular ion.[14] A data-dependent acquisition (DDA) method can be used to trigger fragmentation (MS/MS) of the most intense ions from the MS1 scan to aid in structural elucidation.[14]

Visualizations

The following diagrams illustrate the general workflows for spectroscopic characterization and data integration.

Caption: General workflow for the spectroscopic characterization of a novel organic compound.

Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

References

- 1. 2-Fluorobenzamide(445-28-3) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]

- 5. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. uwyo.edu [uwyo.edu]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. hpst.cz [hpst.cz]

Methodological & Application

Application Notes and Protocols for Utilizing Benzenesulfonamide Derivatives in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. In the realm of kinase drug discovery, this moiety has proven to be a versatile and effective pharmacophore for the development of potent and selective kinase inhibitors. This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for many ATP-competitive inhibitors.

Benzenesulfonamide derivatives offer several advantages in kinase research. Their synthetic tractability allows for the facile generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, the physicochemical properties of the benzenesulfonamide group can be fine-tuned to improve drug-like properties such as solubility and cell permeability, making them suitable for both biochemical and cell-based assays.

These compounds have been successfully employed as inhibitors for a wide range of kinases, including Polo-like kinase 4 (PLK4), Tropomyosin receptor kinase A (TrkA), Aurora A kinase, and phosphoinositide 3-kinase (PI3K), playing crucial roles in cancer progression and other diseases. The development of benzenesulfonamide-based kinase inhibitors has been instrumental in dissecting complex signaling pathways and has yielded promising therapeutic candidates.

This document provides detailed protocols for utilizing benzenesulfonamide derivatives in various kinase assay formats, from initial biochemical screening to cell-based validation, to aid researchers in the discovery and characterization of novel kinase inhibitors.

Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives

The following table summarizes the inhibitory activities of selected benzenesulfonamide derivatives against various kinases, as reported in the literature. This data is intended to provide a comparative overview of the potency of this class of compounds. Note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[1]

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| K22 | PLK4 | LanthaScreen Eu Kinase Binding | 0.1 | [2] |

| K02 | PLK4 | LanthaScreen Eu Kinase Binding | 12.4 | [2] |

| AL106 | TrkA | Cell-based (U87) | 58,600 | [3] |

| Compound 7k | PI3K/mTOR | Biochemical | Potent dual inhibitor | [4] |

| O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | CDK2 | Biochemical | 210 | [5] |

Mandatory Visualizations

Experimental Protocols

LanthaScreen® Eu Kinase Binding Assay (Biochemical)

This protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay and is suitable for determining the affinity of benzenesulfonamide derivatives for a specific kinase.

Materials:

-

Kinase of interest

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer (specific for the kinase)

-

Kinase Buffer

-

Benzenesulfonamide derivative stock solution (in 100% DMSO)

-

384-well microplate (low volume, black)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the benzenesulfonamide derivative in 100% DMSO. Then, create an intermediate dilution in Kinase Buffer.

-

Kinase/Antibody Mixture: Prepare a 2X working solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer.

-

Tracer Solution: Prepare a 4X working solution of the Kinase Tracer in Kinase Buffer.

-

Assay Assembly: a. Add 4 µL of the serially diluted benzenesulfonamide derivative or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 8 µL of the 2X kinase/antibody mixture to all wells. c. Initiate the reaction by adding 4 µL of the 4X tracer solution to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay (Cell-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a benzenesulfonamide derivative.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Benzenesulfonamide derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the medium in the wells with the medium containing the diluted compound or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Trypan Blue Exclusion Assay for Cell Viability (Cell-Based)

This is a simple and rapid method to determine the number of viable cells after treatment.

Materials:

-

Cell suspension treated with the benzenesulfonamide derivative

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Sample Preparation: Mix a small aliquot of the treated cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Cell Counting: Load 10 µL of the mixture into a hemocytometer.

-

Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Radioactive Kinase Assay (Biochemical)

This "gold standard" assay directly measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP into a substrate.

Materials:

-

Kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-